1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(2-FLUOROPHENYL)PIPERAZINE
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Overview
Description
1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(2-FLUOROPHENYL)PIPERAZINE is a complex organic compound characterized by the presence of multiple functional groups, including a piperazine ring, a sulfonyl group, and halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with 2-fluorophenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(2-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(2-FLUOROPHENYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
- 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride
- Benzene, 1-chloro-3-(trifluoromethyl)-
- 3-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness: 1-[4-CHLORO-3-(TRIFLUOROMETHYL)BENZENESULFONYL]-4-(2-FLUOROPHENYL)PIPERAZINE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a piperazine ring and a sulfonyl group, along with halogen substituents, makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(2-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF4N2O2S/c18-14-6-5-12(11-13(14)17(20,21)22)27(25,26)24-9-7-23(8-10-24)16-4-2-1-3-15(16)19/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMYGTHVIOZJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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